

# commercial suppliers and purchasing of 3-(4-Fluorophenyl)pyrrolidine

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## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)pyrrolidine

Cat. No.: B131291

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An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of **3-(4-Fluorophenyl)pyrrolidine**

## Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the strategic procurement and rigorous quality assessment of **3-(4-Fluorophenyl)pyrrolidine**. As a pivotal building block in modern medicinal chemistry, particularly for agents targeting the central nervous system, ensuring the quality and consistency of this starting material is paramount to the success of any research and development program.[\[1\]](#)[\[2\]](#)

## Strategic Importance of 3-(4-Fluorophenyl)pyrrolidine in Drug Discovery

The **3-(4-Fluorophenyl)pyrrolidine** scaffold is a privileged structure in pharmaceutical development. The pyrrolidine ring offers a three-dimensional geometry that can effectively explore pharmacological space, while the para-fluorophenyl group confers advantageous properties.[\[2\]](#)[\[3\]](#) The strategic incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, such as cytochrome P450-mediated hydroxylation.[\[2\]](#) This modification often improves key pharmacokinetic properties like lipophilicity and bioavailability, making the resulting molecules more effective drug candidates.[\[1\]](#)[\[2\]](#)

This versatile intermediate is integral to the synthesis of a wide range of bioactive molecules, including novel ROR $\gamma$ t inverse agonists for autoimmune diseases and compounds designed to modulate neurotransmitter systems for treating neurological disorders.<sup>[1][4]</sup> Given its role as a foundational component, the identity, purity, and stereochemical integrity of commercially sourced **3-(4-Fluorophenyl)pyrrolidine** directly impact experimental reproducibility, downstream reaction yields, and the ultimate biological activity of the final compounds.

## Commercial Procurement: A Framework for Supplier Selection

Sourcing high-quality chemical intermediates requires a systematic approach to supplier identification and vetting. The market offers various grades of **3-(4-Fluorophenyl)pyrrolidine**, including racemic mixtures and specific enantiomers, each with distinct CAS numbers.

## Identifying Potential Suppliers

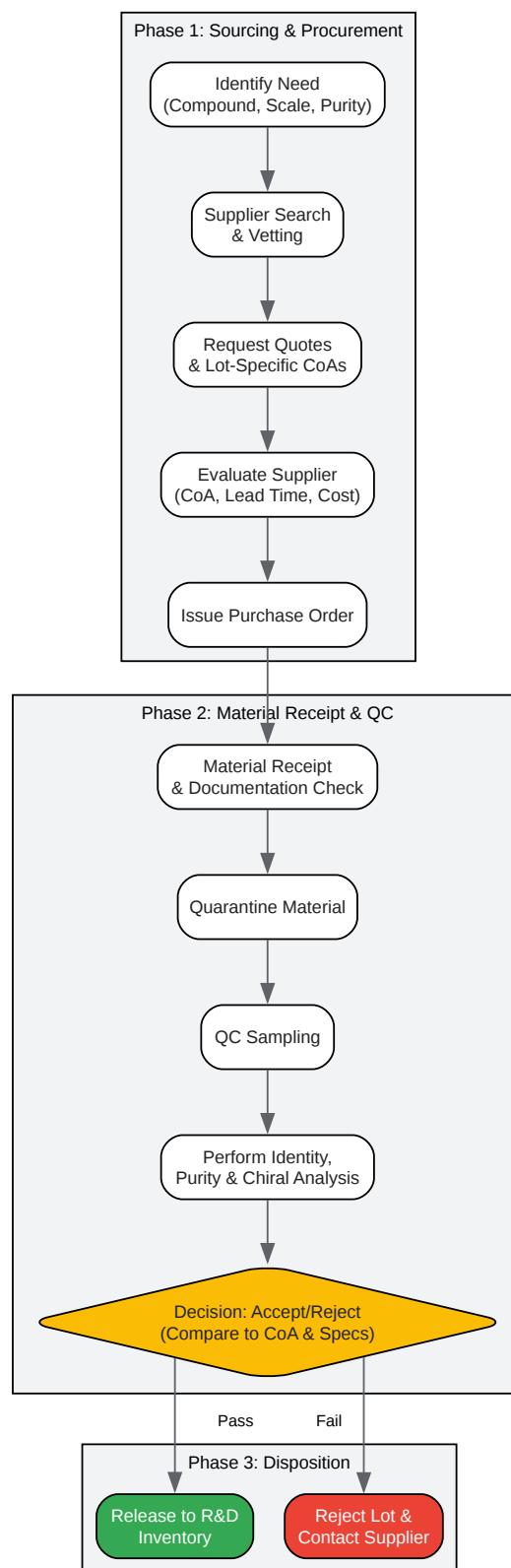
A survey of the chemical supplier landscape reveals several vendors offering **3-(4-Fluorophenyl)pyrrolidine** and its chiral variants. The choice of supplier often depends on the required scale (milligrams for initial screening vs. kilograms for preclinical development), purity specifications, and the need for a specific stereoisomer.

Supplier	Example Product Name / CAS No.	Purity (Typical)	Form	Scale
Chem-Impex	3-(4-Fluorophenyl)pyrrolidine / 144620-11-1	≥95% (NMR) <a href="#">[1]</a>	Liquid (Free Base)	Research
AK Scientific, Inc.	(3S)-3-((4-Fluorophenyl)sulfonyl)pyrrolidine hydrochloride / 1354025-28-7	95% <a href="#">[5]</a>	Solid (HCl Salt)	Research
Sunway Pharm Ltd	3-(4-Fluorophenyl)pyrrolidine / 144620-11-1	97% <a href="#">[6]</a>	Free Base	Research
Fluorochem	(R)-3-(4-Fluorophenyl)pyrrolidine hydrochloride / 2165331-30-4	98% <a href="#">[7]</a>	Solid (HCl Salt)	Research
Echemi (CHEMLYTE)	(3S)-3-(4-Fluorophenyl)pyrrolidine / 895243-06-8	Not Specified	Free Base	Bulk

This table is illustrative and researchers should always request lot-specific Certificates of Analysis (CoA).

## The Procurement and Quality Verification Workflow

A robust internal process is critical to ensure that the material received meets the stringent requirements of drug discovery programs. This workflow diagram illustrates the key decision points from initial sourcing to final release for use in synthesis.



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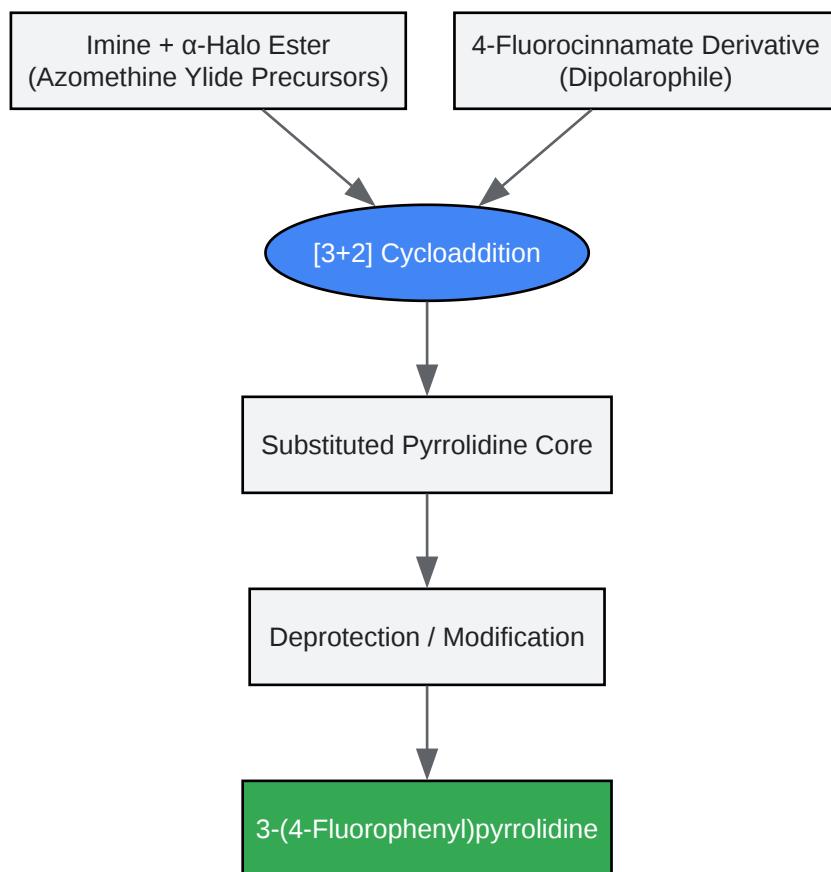
Caption: Procurement and Quality Control Workflow.

# In-House Quality Control: A Self-Validating System

While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is a cornerstone of scientific integrity. The following protocols represent a standard workflow for validating the identity and purity of a newly acquired batch of **3-(4-Fluorophenyl)pyrrolidine**.

## Synthesis Context and Potential Impurities

Understanding the synthesis of the pyrrolidine scaffold is crucial for anticipating potential impurities. A common and powerful method for constructing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[8]



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Caption: Generalized [3+2] Cycloaddition Synthesis.

Potential impurities may include unreacted starting materials, diastereomers from incomplete stereocontrol, or byproducts from deprotection steps. The analytical methods chosen must be

able to resolve and quantify these species.

## Experimental Protocol: HPLC-UV Purity Assessment

This protocol details a standard method for determining the purity of **3-(4-Fluorophenyl)pyrrolidine** using High-Performance Liquid Chromatography with UV detection.

Objective: To quantify the purity of **3-(4-Fluorophenyl)pyrrolidine** and detect any related impurities.

Materials & Instrumentation:

- **3-(4-Fluorophenyl)pyrrolidine** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade, 18 MΩ·cm)
- Trifluoroacetic Acid (TFA)
- HPLC system with UV/Vis detector
- Analytical balance
- Volumetric flasks and pipettes
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Methodology:

- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.
  - Filter and degas both mobile phases before use.
- Standard/Sample Preparation:

- Accurately weigh approximately 10 mg of the **3-(4-Fluorophenyl)pyrrolidine** sample.
- Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
- Vortex to ensure complete dissolution.
- Chromatographic Conditions:
  - Column: C18 reverse-phase, 4.6 x 150 mm, 5  $\mu$ m
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10  $\mu$ L
  - Column Temperature: 30 °C
  - UV Detection: 254 nm
  - Gradient Program:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 95% B
    - 15-18 min: 95% B
    - 18-18.1 min: 95% to 5% B
    - 18.1-22 min: 5% B (re-equilibration)
- Data Analysis & Acceptance Criteria:
  - Integrate all peaks in the chromatogram.
  - Calculate purity by area percent: (Area of Main Peak / Total Area of All Peaks) \* 100.
  - Acceptance Criterion: Purity must be  $\geq$  97.0%. The response in a blank injection should be less than 30% of the limit of quantitation (LOQ).[\[9\]](#)

## Complementary Analytical Techniques

To build a complete quality profile, HPLC should be complemented by other methods.

Technique	Purpose	Key Information Provided
<sup>1</sup> H and <sup>19</sup> F NMR	Identity & Structural Confirmation	Confirms the chemical structure, proton and fluorine environments, and can give an initial purity estimate.
Mass Spectrometry (MS)	Molecular Weight Verification	Confirms the molecular weight of the main component and helps identify impurities.
Chiral HPLC/SFC	Enantiomeric Purity	Crucial for enantiomerically pure starting materials (e.g., (R) or (S) form) to determine enantiomeric excess (e.e.).
Karl Fischer Titration	Water Content	Quantifies the amount of water present, which is important for accurate reaction stoichiometry.

## Safe Handling and Storage

Proper handling and storage procedures are essential for maintaining material integrity and ensuring laboratory safety.

Handling:

- Always handle the material in a well-ventilated area or a chemical fume hood.[5]
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[5][10]
- Avoid contact with skin and eyes, and avoid inhalation of vapors.[5][10] In case of contact, rinse the affected area thoroughly with water.[5]

**Storage:**

- Store containers tightly sealed in a cool, dry place.[5][11]
- Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[1]
- Keep away from incompatible substances such as strong oxidizing agents.[11]

By implementing this comprehensive guide for sourcing, verification, and handling, research organizations can mitigate risks associated with poor-quality starting materials, thereby enhancing the reliability and success of their drug discovery and development endeavors.

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